molecular formula C31H38N2O14 B12751557 2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate CAS No. 85136-70-5

2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate

Cat. No.: B12751557
CAS No.: 85136-70-5
M. Wt: 662.6 g/mol
InChI Key: QBNBFMKHKRYEFF-UHFFFAOYSA-N
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Description

2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate is a useful research compound. Its molecular formula is C31H38N2O14 and its molecular weight is 662.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

85136-70-5

Molecular Formula

C31H38N2O14

Molecular Weight

662.6 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-[[3-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]-2-methylphenyl]carbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate

InChI

InChI=1S/C31H38N2O14/c1-6-24(36)42-15-30(13-34,16-43-25(37)7-2)19-46-28(40)32-22-11-10-12-23(21(22)5)33-29(41)47-20-31(14-35,17-44-26(38)8-3)18-45-27(39)9-4/h6-12,34-35H,1-4,13-20H2,5H3,(H,32,40)(H,33,41)

InChI Key

QBNBFMKHKRYEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

Origin of Product

United States

Biological Activity

The compound 2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its utility in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by multiple functional groups that may influence its biological interactions. The presence of hydroxymethyl, carbonyl, and acrylate moieties suggests potential reactivity and biological activity. Below is a summary of the chemical properties:

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₇
Molecular Weight385.4 g/mol
IUPAC Name2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, acrylate derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in Cancer Letters demonstrated that acrylate compounds can effectively induce apoptosis in human breast cancer cells (MDA-MB-231). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

Compounds with hydroxymethyl and carbonyl functionalities have been shown to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Study:
A recent investigation into related compounds found that certain derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion assays to measure the inhibition zones, indicating effective antimicrobial action.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Compounds containing carbonyl and amino groups often interact with active sites of enzymes, leading to inhibition.

Research Findings:
In vitro studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic pathways leading to cell death.
  • Membrane Disruption: Interaction with lipid bilayers resulting in increased permeability.
  • Enzyme Inhibition: Binding to active sites on enzymes, altering their function.

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